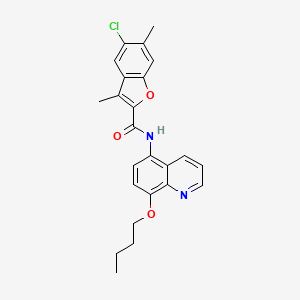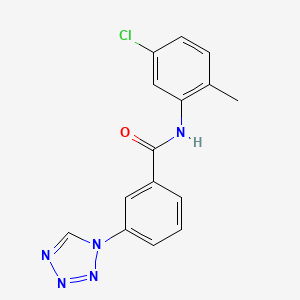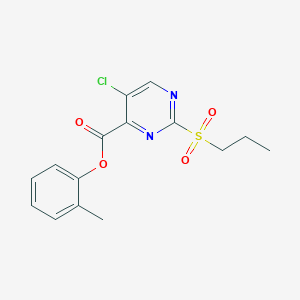![molecular formula C25H26N2O3 B11313207 1-(2,6-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11313207.png)
1-(2,6-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring and phenoxy groups, making it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol typically involves multiple steps. One common method includes the reaction of 2,6-dimethylphenol with chloroacetone to form 1-(2,6-dimethylphenoxy)-2-propanone . This intermediate is then reacted with hydroxylamine to yield the corresponding oxime . Further reactions involving benzimidazole derivatives and phenoxymethyl groups lead to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1-(2,6-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1-(2,6-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,6-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-(2,6-dimethylphenoxy)propan-2-amine: Shares the phenoxy group but lacks the benzimidazole ring.
1-(2,6-dimethylphenoxy)-2-propanone: An intermediate in the synthesis of the target compound.
Uniqueness
1-(2,6-dimethylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol is unique due to its combination of phenoxy and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C25H26N2O3 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
1-(2,6-dimethylphenoxy)-3-[2-(phenoxymethyl)benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H26N2O3/c1-18-9-8-10-19(2)25(18)30-16-20(28)15-27-23-14-7-6-13-22(23)26-24(27)17-29-21-11-4-3-5-12-21/h3-14,20,28H,15-17H2,1-2H3 |
InChIキー |
JNKIDKMSQGTALD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorobenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B11313130.png)
![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313135.png)

![2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol](/img/structure/B11313140.png)

![N-(3-chlorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11313161.png)
![N,N-dibenzyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B11313166.png)
![N-(3-chloro-2-fluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11313169.png)
![N-[4-(dimethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide](/img/structure/B11313172.png)
![N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,2-diphenylacetamide](/img/structure/B11313173.png)
![5-({[3-(2-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11313186.png)
![(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(2-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11313197.png)
![N-[2-(dimethylamino)-2-phenylethyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11313202.png)

